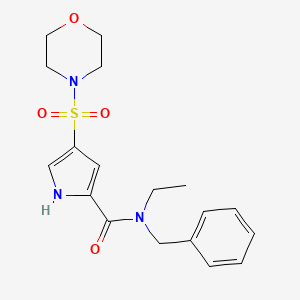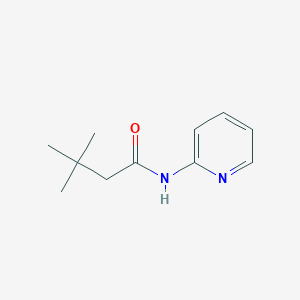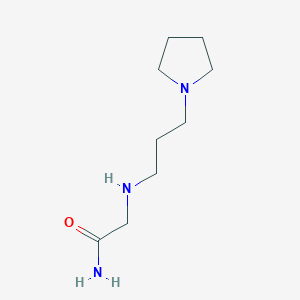![molecular formula C13H16ClFN2O2 B7561554 Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research. In
作用机制
The mechanism of action of methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate is not fully understood. However, it is believed to act as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood and behavior. It has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been shown to have antitumor activity in some cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate in lab experiments is its specificity for serotonin receptors. This allows researchers to study the effects of serotonin activation in a more targeted way. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully control for these effects in their experiments.
未来方向
There are many future directions for research involving methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a tool for studying the role of serotonin in addiction and other behavioral disorders. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate is a valuable tool in scientific research. Its specificity for serotonin receptors makes it a useful tool for studying the effects of serotonin activation in the brain. While there are limitations to its use, it has many potential applications in the study of a variety of diseases and disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis method for methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate involves a series of chemical reactions. The starting materials are 3-chloro-2-fluorobenzyl chloride and piperazine. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to form the intermediate 4-[(3-chloro-2-fluorophenyl)methyl]piperazine. This intermediate is then reacted with methyl chloroformate in the presence of a base, such as triethylamine, to form the final product, methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate.
科学研究应用
Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications. It has been used as a tool in the study of neurotransmitter systems, particularly the serotonin system. It has also been used in the study of drug addiction and the effects of drugs on the brain. Additionally, it has been used in the study of cancer and other diseases.
属性
IUPAC Name |
methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(14)12(10)15/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUUIHSZNRUSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)


![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)

![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

